molecular formula C7H4N2O2S B1584843 4-Nitrobenzo[d]thiazole CAS No. 2942-08-7

4-Nitrobenzo[d]thiazole

Cat. No. B1584843
CAS RN: 2942-08-7
M. Wt: 180.19 g/mol
InChI Key: HTEFJELLZLFAQE-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .

Scientific Research Applications

Photophysical Properties in Fluorophores

4-Nitrobenzo[d]thiazole derivatives have been studied for their impact on photophysical properties in fluorophores. Research shows that nitro groups, typically considered fluorescence quenchers, surprisingly do not act as such in certain derivatives. Instead, they exhibit significant quantum yields, indicating potential applications in the design of dyes and fluorophores (Habenicht et al., 2015).

Synthesis of Ligands

Ligands based on 4-Nitrobenzo[d]thiazole derivatives have been developed through general synthesis methods. These methods are adaptable to a range of aromatic aldehydes, including pyridine and quinoline derivatives. This flexibility in synthesis suggests a broad applicability in chemical research and material science (Knighton et al., 2010).

Advanced Synthesis Techniques

Innovative approaches in chemical synthesis utilize 4-Nitrobenzo[d]thiazole. For example, a practical route to fully substituted thiazoles involves [4 + 1] heterocyclization techniques. This method facilitates the introduction of various sensitive functional groups into the thiazole ring, enhancing the diversity of synthetic methodologies available (Srivastava et al., 2017).

Antimicrobial Activity

Compounds derived from 4-Nitrobenzo[d]thiazole have been synthesized and tested for antimicrobial activity against several microbes. This indicates potential applications in pharmaceutical and medical research, particularly in the development of new antimicrobial agents (Akbari et al., 2014).

Solid-Phase Synthesis Applications

4-Nitrobenzo[d]thiazole derivatives havebeen utilized as building blocks in solid-phase synthesis, particularly for creating various heterocyclic scaffolds. This application is vital for drug discovery, as it enables the preparation of diverse libraries of potentially therapeutic compounds (Křupková et al., 2013).

Fluorescent Alternatives in Enzyme Assays

Derivatives of 4-Nitrobenzo[d]thiazole have been explored as fluorescent alternatives to traditional chromogenic probes in enzyme assays. This development is particularly important in enhancing the sensitivity and practicality of high-throughput screening programs for new drugs (Maeda et al., 2005).

Bifunctional Chelator Synthesis

Research has shown the successful synthesis of a bifunctional Cu(I) chelator starting from 6-nitrobenzo[d]thiazole. This synthesis is significant for sensing applications, indicating the potential of 4-Nitrobenzo[d]thiazole in creating functional materials for specific detection or catalysis applications (Massing & Planalp, 2015).

Analysis of Thermal and Kinetic Properties

Studies have been conducted to understand the thermal behavior and kinetics of nitrobenzoic acid salts, which are chemically and biologically significant. Such research is essential for the development of new materials with specific thermal and stability requirements (Crisan et al., 2018).

Co-crystal Synthesis and Analysis

Research involving 4-Nitrobenzo[d]thiazole derivatives has extended to the synthesis of co-crystals, which have potential applications in materials science and pharmaceuticals. The study of these co-crystals can provide insights into molecular interactions and structural properties (Lynch, 2001).

properties

IUPAC Name

4-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFJELLZLFAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345098
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo[d]thiazole

CAS RN

2942-08-7
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KNO3 (1.95 g, 19.3 mmol) was added portionwise to an ice-cold solution of 1,3-benzothiazole (2.0 g, 14.8 mmol) in H2SO4 (5 ml) while maintaining the temperature below 10° C. and the mixture was stirred at 0° C. for 2 h. The mixture was poured onto ice and the aqueous phase was extracted with DCM. The organic phase was washed with sat NaHCO3 solution and brine, dried (Na2SO4) and concentrated in vacuo. The residue was diluted with MeOH (15 ml) and heated under stirring at 65° C. for 1 h, on cooling the resulting precipitate was collected by filtered and washed with MeOH to give the title compound (500 mg, 38%).
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Geronikaki, P Eleftheriou, P Vicini… - Journal of medicinal …, 2008 - ACS Publications
SHP-2, a nonreceptor protein tyrosine phosphatase encoded by the PTPN11 gene, mediates cell signaling by growth factors and cytokines via the RAS/MAP kinase pathway. Somatic …
Number of citations: 122 pubs.acs.org
NP Lad, Y Manohar, M Mascarenhas, YB Pandit… - Bioorganic & medicinal …, 2017 - Elsevier
A series of novel 4 and 5-substituted methylsulfonyl benzothiazole (MSBT) compounds having amide, alkoxy, sulfonamide, nitro and amine functionality were synthesized from …
Number of citations: 36 www.sciencedirect.com
K Hazra, B Nandha - 2020 - nopr.niscpr.res.in
The history of incessant struggle and the current global burden associated with emerging infectious disease especially tuberculosis, guided us to define the scope of this research …
Number of citations: 2 nopr.niscpr.res.in
M Pagano, D Castagnolo, M Bernardini… - …, 2014 - Wiley Online Library
The influenza RNA polymerase complex, which consists of the three subunits PA, PB1, and PB2, is a promising target for the development of new antiviral drugs. A large library of …

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